molecular formula C14H21ClN2OS B6701693 N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride

N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride

Cat. No.: B6701693
M. Wt: 300.8 g/mol
InChI Key: WIHMTNHMWOYFCT-UHFFFAOYSA-N
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Description

N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to a tetrahydroisoquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Properties

IUPAC Name

N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS.ClH/c1-10(18-2)9-16-14(17)13-12-6-4-3-5-11(12)7-8-15-13;/h3-6,10,13,15H,7-9H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHMTNHMWOYFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1C2=CC=CC=C2CCN1)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

Next, the introduction of the methylsulfanylpropyl group is achieved through nucleophilic substitution reactions. The propyl chain is first functionalized with a leaving group, such as a halide, which is then replaced by a methylsulfanyl group using a thiol reagent under basic conditions.

Finally, the carboxamide group is introduced through an amidation reaction, where the amine group of the tetrahydroisoquinoline core reacts with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiol reagents, amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with neurotransmitter receptors could contribute to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
  • N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
  • N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrobromide

Uniqueness

N-(2-methylsulfanylpropyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for further chemical modifications. Additionally, the hydrochloride salt form improves its solubility and stability, making it more suitable for various applications in research and industry.

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